![molecular formula C22H20N2OS B2785126 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-23-6](/img/structure/B2785126.png)
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with benzyl halides and aryl aldehydes in the presence of a base, followed by cyclization to form the thienopyrimidinone core .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity against various pathogens.
Medicine: Explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes or pathways in the target organism. For instance, in Mycobacterium tuberculosis, it may inhibit enzymes involved in cell wall synthesis or energy metabolism, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have shown activity against Mycobacterium tuberculosis and are being explored as potential drug candidates.
Uniqueness
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other thienopyrimidinones .
Biological Activity
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thieno[3,2-d]pyrimidine core structure is characterized by a fused thiophene and pyrimidine ring system, which plays a crucial role in its biological interactions.
- Molecular Formula : C22H20N2OS
- Molecular Weight : Approximately 356.47 g/mol
- Structure : The compound features bulky substituents that enhance lipophilicity and may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways in target organisms. Notably, it has shown activity against Mycobacterium tuberculosis , potentially inhibiting enzymes involved in cell wall synthesis or energy metabolism, leading to bacterial cell death.
Biological Activities
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities:
-
Antimycobacterial Activity :
- Significant activity against Mycobacterium tuberculosis and Mycobacterium bovis has been reported, with some derivatives showing efficacy at low micromolar concentrations.
- Antitumor Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cells. The results indicated that the presence of electron-withdrawing groups significantly enhanced cytotoxicity compared to other derivatives . This suggests that structural modifications can lead to improved therapeutic potentials.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-5-4-6-17(9-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)7-8-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMDZASVXIBTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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